N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide is a complex organic compound with a unique structure that includes both aromatic and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the 2,6-dimethylphenyl group: This can be achieved through Friedel-Crafts alkylation.
Introduction of the methylsulfonyl group: This step usually involves sulfonation reactions.
Attachment of the glycinamide moiety: This is typically done through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N2-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors that mediate biological responses.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide: shares similarities with other sulfonyl-containing amides and aromatic compounds.
This compound: is unique due to its specific combination of functional groups and structural features.
Uniqueness
- The presence of both aromatic and sulfonyl groups in N2-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide provides distinct chemical reactivity and potential biological activity.
- Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14-9-8-10-15(2)19(14)21(25(4,23)24)13-18(22)20-16(3)17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJIAHIKCHKYEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.